![molecular formula C12H9N3O7 B2520535 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 175293-31-9](/img/structure/B2520535.png)

2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

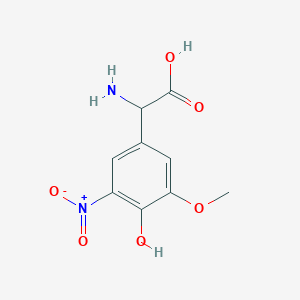

The compound "2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid", also referred to as NZ-314, is a derivative of 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids, which have been prepared and tested for their inhibitory activities against aldose reductase (AR) and aldehyde reductase (ALR). NZ-314, in particular, has shown strong inhibitory activity against AR with minimal activity against ALR, making it a selective inhibitor with potential clinical applications .

Synthesis Analysis

The synthesis of NZ-314 involves the preparation of a series of 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids. These compounds were synthesized and tested for their ability to inhibit AR and ALR. The synthesis process aimed to create compounds with a high ratio of IC50(ALR)/IC50(AR), indicating a strong preference for AR inhibition. NZ-314 emerged as a candidate for clinical development due to its pharmacological efficacy, such as the recovery of reduced motor nerve conduction velocity, and its favorable toxicological profile .

Molecular Structure Analysis

The molecular structure of NZ-314 is characterized by the presence of a 4-nitrobenzyl group attached to the 2,4,5-trioxoimidazolidine-1-acetic acid framework. This structure is crucial for the compound's selective inhibitory activity against AR. The nitro group's presence on the benzyl moiety may contribute to the compound's potency and selectivity by influencing the electronic properties of the molecule .

Chemical Reactions Analysis

NZ-314, as part of the 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids family, is involved in the inhibition of the AR enzyme. The specific interactions and reactions between NZ-314 and the AR enzyme are not detailed in the provided data, but the high selectivity suggests a strong and specific binding to the active site of AR, which prevents the reduction of glucose to sorbitol, a key step in the development of diabetic complications .

Physical and Chemical Properties Analysis

The physical and chemical properties of NZ-314 are not explicitly detailed in the provided data. However, the compound's strong inhibitory activity against AR and its selectivity over ALR suggest that it has favorable physicochemical properties for interaction with the AR enzyme. The pharmacological tests indicate that NZ-314 has a suitable toxicological profile for further clinical development, which implies that its physical and chemical properties are compatible with a good safety profile .

Aplicaciones Científicas De Investigación

Photosensitive Protecting Groups

The utilization of photosensitive protecting groups, including compounds like 2-nitrobenzyl, showcases promising applications in synthetic chemistry. Although the compound of interest, 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid, was not directly mentioned, the mention of 2-nitrobenzyl as a photosensitive protecting group highlights the potential for innovative applications in the development of sensitive materials or in the controlled release of chemicals upon exposure to light. This area is still in the developmental stage but promises significant advancements in synthetic methodologies and material sciences (Amit, Zehavi, & Patchornik, 1974).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin derivatives, with the core structure of imidazolidine-2,4-dione, play a crucial role in medicinal chemistry. The hydantoin scaffold, integral to drugs like phenytoin and nitrofurantoin, demonstrates a wide range of biological activities. This underscores the importance of imidazolidinyl structures (related to the compound of interest) in drug discovery. These structures are pivotal in synthesizing non-natural amino acids and their conjugates, presenting a significant group of heterocycles with therapeutic and agrochemical applications. The efficient synthesis methodologies, such as the Bucherer-Bergs reaction, emphasize the versatility and potential of hydantoin derivatives in creating new therapeutic agents (Shaikh et al., 2023).

Biodegradation and Catabolism

The ability of certain bacteria to catabolize or assimilate compounds similar to 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid has been recognized. This involves gene clusters such as iac and iaa, which are responsible for the degradation of specific organic molecules, turning them into simpler compounds. This biodegradation process is critical in understanding the environmental fate of complex organic chemicals and offers insights into using microorganisms for environmental cleanup or biotransformation processes for industrial applications (Laird, Flores, & Leveau, 2020).

Redox Mediators and Organic Pollutant Treatment

The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants highlights a potential application area for similar compounds. These mediators facilitate the breakdown of challenging pollutants, demonstrating the importance of chemical intermediates in environmental remediation and waste treatment processes. This approach is especially relevant for compounds that are resistant to conventional treatment methods, offering a pathway to mitigate pollution and enhance the sustainability of industrial processes (Husain & Husain, 2007).

Propiedades

IUPAC Name |

2-[3-[(4-nitrophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O7/c16-9(17)6-14-11(19)10(18)13(12(14)20)5-7-1-3-8(4-2-7)15(21)22/h1-4H,5-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKVEPYBCUHZMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one](/img/structure/B2520460.png)

![2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2520468.png)

![Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)

![N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520472.png)

![2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2520473.png)

![1-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520474.png)